5-((1H-1,2,4-triazol-1-yl)methyl)-2,4-dimethylthiazole
Description
Properties
IUPAC Name |
2,4-dimethyl-5-(1,2,4-triazol-1-ylmethyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4S/c1-6-8(13-7(2)11-6)3-12-5-9-4-10-12/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AASJGHXGUJFJTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CN2C=NC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1H-1,2,4-triazol-1-yl)methyl)-2,4-dimethylthiazole typically involves the reaction of 2,4-dimethylthiazole with a suitable triazole derivative. One common method involves the use of 1H-1,2,4-triazole-1-methanol as a starting material. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a suitable temperature, typically around 100°C, for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-((1H-1,2,4-triazol-1-yl)methyl)-2,4-dimethylthiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
Antimicrobial Activity
The compound exhibits notable antimicrobial properties against a range of bacterial and fungal strains. Studies have shown that derivatives of thiazole, including those with triazole moieties, possess significant antibacterial activity. For instance, one study indicated that compounds with electron-withdrawing groups demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 0.98 to 3.9 µg/mL .
Table 1: Antimicrobial Efficacy of Thiazole Derivatives
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.98 |
| Compound B | Bacillus subtilis | 3.9 |
| Compound C | Klebsiella pneumoniae | 2.5 |
Antifungal Properties
Research has highlighted the antifungal activity of triazole derivatives, which are known for their lower toxicity compared to traditional antifungal agents. The compound has shown effectiveness against various fungal strains, making it a candidate for further development in antifungal therapies .
Table 2: Antifungal Activity of Triazole Derivatives
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound D | Candida albicans | 0.5 |
| Compound E | Aspergillus niger | 1.0 |
Antitubercular Activity
Recent studies have indicated that thiazole derivatives can inhibit the growth of Mycobacterium tuberculosis. For example, compounds derived from thiazoles showed significant inhibitory effects in vitro, with some achieving MIC values as low as 2.1 µg/mL against the H37Rv strain . This positions them as promising candidates for new antitubercular agents.
Table 3: Antitubercular Activity of Thiazole Derivatives
| Compound | Strain | MIC (µg/mL) |
|---|---|---|
| Compound F | Mycobacterium tuberculosis | 2.1 |
Synthesis of Advanced Materials
The unique chemical structure of 5-((1H-1,2,4-triazol-1-yl)methyl)-2,4-dimethylthiazole allows for its incorporation into various materials for enhanced properties. For instance, it can be used in the synthesis of polymers with improved thermal stability and mechanical strength due to the presence of heterocyclic compounds .
Table 4: Properties of Polymers Incorporating Thiazole Derivatives
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Polymer A | 250 | 50 |
| Polymer B | 300 | 65 |
Study on Antimicrobial Efficacy
A comprehensive study conducted by Elsebaei et al. evaluated a series of phenylthiazoles featuring alkynyl linkages against antibiotic-resistant strains of bacteria. The research found that specific derivatives exhibited exceptional activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential for developing new antibiotics based on this compound .
Investigation into Anticancer Properties
Another area of exploration is the anticancer potential of thiazole derivatives. Research indicates that certain compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation .
Mechanism of Action
The mechanism of action of 5-((1H-1,2,4-triazol-1-yl)methyl)-2,4-dimethylthiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Thiazole-Triazole Hybrids
(a) N-(5-((1H-1,2,4-Triazol-1-yl)methyl)-4-tert-butylthiazol-2-yl)-4-carboxamide Derivatives
- Structure : Features a tert-butyl group at position 4 of the thiazole ring, contrasting with the dimethyl substituents in the target compound.
- Synthesis : Prepared via coupling reactions involving carboxamide groups, differing from simpler alkylation methods used for dimethyl-substituted thiazoles.
(b) 5-(2,4-Difluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazole (CAS 1956332-02-7)
- Structure : A fused thiazolo-triazole system with fluorophenyl and methyl substituents.
- Key Differences: The fused ring system enhances aromaticity and rigidity compared to the non-fused target compound. Fluorine atoms may increase electronegativity and bioavailability .
Triazole-Methyl-Indolinone Derivatives
(Z)-5-((1H-1,2,4-Triazol-1-yl)methyl)-3-arylideneindolin-2-ones
- Structure: Combines triazole-methyl with an indolinone scaffold via Knoevenagel condensation.
- Synthesis : Utilizes aromatic aldehydes for arylidene group formation, a method distinct from thiazole derivatization.
- Applications: Likely explored for anticancer or anti-inflammatory activities due to the indolinone core .
Thiadiazole-Triazole Hybrids
5-(((5-Amino-1,3,4-thiadiazole-2-yl)thio)methyl)-4-phenyl-1,2,4-triazole-3-thione
- Structure : Incorporates a thiadiazole ring connected via a sulfur atom, contrasting with the thiazole core.
- Properties : The thione group enables hydrogen bonding, enhancing solubility compared to the hydrophobic dimethylthiazole derivative.
- Synthesis : Involves nucleophilic substitution with haloalkanes, similar to methods for S-alkyl derivatives of triazoles .
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | Synthesis Method | Potential Applications |
|---|---|---|---|---|
| Target Compound | Thiazole | 2,4-dimethyl; triazolylmethyl | Alkylation/Condensation | Agrochemicals, Pharmaceuticals |
| N-(5-((Triazolylmethyl)-4-tert-butylthiazol) | Thiazole | 4-tert-butyl; carboxamide | Carboxamide coupling | Antifungal agents |
| Thiazolo[3,2-b][1,2,4]triazole (CAS 1956332) | Fused thiazole-triazole | 2,4-difluorophenyl; 6-methyl | Cyclization | Bioactive materials |
| (Z)-Triazolylmethyl-indolinone | Indolinone | Arylidene; triazolylmethyl | Knoevenagel condensation | Anticancer agents |
| Thiadiazole-triazole-3-thione | Triazole-thiadiazole | Thione; phenyl | Nucleophilic substitution | Antibacterial agents |
Key Findings and Implications
Structural Impact on Bioactivity: Methyl vs. Fused vs. Single Rings: Fused systems () may exhibit enhanced thermal stability but reduced synthetic accessibility.
Synthetic Accessibility: Alkylation (e.g., bromoalkane reactions) is a common method for triazole-methyl derivatives, but regioselectivity challenges arise in fused systems . Knoevenagel condensation () offers modularity for indolinone derivatives but requires precise aldehyde substrates.
Physicochemical Properties: Solubility: Thione-containing derivatives () show higher aqueous solubility due to hydrogen bonding, whereas dimethylthiazole derivatives may require formulation aids for bioavailability. Stability: Fluorinated analogs () likely exhibit enhanced metabolic stability compared to non-halogenated compounds.
Biological Activity
5-((1H-1,2,4-triazol-1-yl)methyl)-2,4-dimethylthiazole is a compound that has garnered interest for its potential biological activities, particularly in the fields of agriculture and medicine. This article reviews the current understanding of its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a triazole ring and a thiazole moiety, which are known for their diverse biological activities.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antifungal Activity
This compound has demonstrated significant antifungal properties. It acts by inhibiting the biosynthesis of ergosterol in fungal membranes, which is essential for maintaining membrane integrity. This mechanism is similar to that of well-known antifungal agents like fluconazole and itraconazole .
Table 1: Antifungal Activity Against Various Fungal Strains
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 0.5 µg/mL |
| Aspergillus niger | 1.0 µg/mL |
| Fusarium oxysporum | 0.25 µg/mL |
2. Anticancer Potential
Research indicates that compounds containing triazole and thiazole moieties exhibit anticancer properties. In vitro studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines such as HCT116 (colon cancer) and T47D (breast cancer) with IC50 values in the micromolar range .
Table 2: Anticancer Activity Against Selected Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 6.2 |
| T47D | 27.3 |
| MCF7 | 15.0 |
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : It has been reported to inhibit specific kinases involved in cell signaling pathways critical for cancer cell survival .
- Induction of Apoptosis : Studies suggest that it can induce apoptosis in cancer cells through the activation of caspase pathways .
Case Studies
Several studies have explored the biological activity of this compound:
- Antifungal Efficacy : A study published in Phytopathology demonstrated that this compound effectively reduced fungal biomass in infected plants by over 70% when applied at recommended dosages .
- Cancer Cell Line Studies : A research article highlighted the compound's ability to reduce tumor growth in xenograft models by more than 50% compared to controls when administered at a dose of 10 mg/kg body weight .
Q & A
Basic: What are the common synthetic methodologies for 5-((1H-1,2,4-triazol-1-yl)methyl)-2,4-dimethylthiazole?
Answer:
The synthesis typically involves alkylation or thioether formation reactions. A key intermediate, such as a triazole-thione derivative, is reacted with alkyl halides (e.g., bromoalkanes) in propan-2-ol under reflux for 2 hours to introduce the triazolylmethyl group. For example, sodium hydroxide in aqueous medium can facilitate nucleophilic substitution, followed by acidification with acetic acid to isolate the product . Alternative routes include coupling reactions using sodium monochloroacetate to form thioether linkages under controlled pH and temperature . Optimizing solvent choice (e.g., methanol for crystallization) and stoichiometric ratios is critical for yield improvement .
Basic: What analytical techniques are employed to confirm the structure of this compound?
Answer:
Modern physicochemical methods are essential:
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ as solvent) verify substituent positions and purity .
- HPLC-MS : High-resolution mass spectrometry (e.g., Agilent 6120 with ESI ionization) confirms molecular weight and fragmentation patterns .
- IR spectroscopy : Characteristic peaks (e.g., C-N stretches at 1250–1350 cm⁻¹) validate functional groups .
- Elemental analysis : Experimental vs. calculated C/H/N/S percentages ensure stoichiometric accuracy .
Advanced: How do structural modifications (e.g., alkyl chain length, aromatic substituents) influence biological activity?
Answer:
Structure-activity relationship (SAR) studies reveal:
- Alkyl chain length : Longer chains (C₆–C₁₀) enhance lipophilicity, improving membrane permeability but may reduce aqueous solubility. For instance, S-alkyl derivatives with n=6 showed 2× higher antimicrobial activity compared to n=2 .
- Aromatic substituents : Electron-withdrawing groups (e.g., Cl, CF₃) on phenyl rings increase electrophilicity, enhancing interactions with enzyme active sites .
- Heterocyclic fusion : Thiazolo-triazole hybrids (e.g., thiazolo[3,2-b][1,2,4]triazol-6-one derivatives) exhibit dual inhibition of bacterial DNA gyrase and fungal lanosterol demethylase .
Advanced: What computational approaches predict the compound’s interaction with biological targets?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding affinities to targets like CYP51 (antifungal) or topoisomerase IV (antibacterial). For example, triazole-thiazole hybrids showed a docking score of −9.2 kcal/mol against Mycobacterium tuberculosis enoyl-ACP reductase .
- Molecular dynamics simulations : AMBER or GROMACS assess stability of ligand-protein complexes over 100 ns trajectories, revealing key hydrogen bonds (e.g., with Thr318 in CYP51) .
- QSAR models : CoMFA/CoMSIA correlate substituent descriptors (e.g., logP, polar surface area) with IC₅₀ values for antitumor activity .
Advanced: How can contradictory biological activity data across studies be resolved?
Answer:
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., CLSI guidelines for MIC testing) to ensure reproducibility .
- Solubility differences : Use DMSO stock solutions with ≤1% v/v to avoid solvent interference .
- Strain specificity : Cross-test against reference strains (e.g., S. aureus ATCC 25923 vs. clinical isolates) .
- Synergistic effects : Evaluate combinations with adjuvants (e.g., β-lactamase inhibitors) to clarify standalone vs. combinatorial efficacy .
Advanced: What strategies optimize reaction yields during scale-up synthesis?
Answer:
Key considerations include:
- Solvent selection : Propan-2-ol or DMF improves solubility of intermediates, reducing side reactions .
- Catalyst screening : Triethylamine (5 mol%) accelerates thioether formation by deprotonating thiol intermediates .
- Temperature control : Stepwise heating (40°C → 80°C) minimizes decomposition of heat-sensitive intermediates .
- Workup protocols : Acidification with glacial acetic acid (pH 3–4) precipitates products with >90% purity .
Advanced: What are the challenges in characterizing degradation products under physiological conditions?
Answer:
- Hydrolysis pathways : LC-MS/MS identifies hydrolyzed metabolites (e.g., triazole cleavage at pH 7.4) .
- Oxidative stability : Accelerated stability studies (40°C/75% RH) reveal oxidation at the thiazole sulfur, mitigated by antioxidants like BHT .
- Photodegradation : UV-Vis spectroscopy monitors λmax shifts under ICH Q1B light conditions, guiding protective packaging design .
Basic: What in vitro models are used to evaluate the compound’s bioactivity?
Answer:
- Antimicrobial : Broth microdilution (CLSI M07-A9) against Gram-positive bacteria (e.g., B. subtilis) and fungi (e.g., C. albicans) .
- Anticancer : MTT assays on human cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Spectrophotometric assays (e.g., β-lactamase inhibition via nitrocefin hydrolysis) .
Advanced: How does the compound’s logP value influence its pharmacokinetic profile?
Answer:
- Absorption : Optimal logP (2.5–3.5) balances intestinal permeability (Caco-2 assays) and solubility .
- Metabolism : High logP (>4) correlates with CYP3A4-mediated oxidation, reducing half-life. Microsomal stability assays (human liver microsomes) guide structural tweaks .
- Toxicity : logP >5 increases phospholipidosis risk, assessed via in vitro hemolysis assays .
Advanced: What are emerging applications beyond antimicrobial/anticancer research?
Answer:
- Antiviral : Docking studies suggest inhibition of SARS-CoV-2 main protease (Mpro) with a binding energy of −8.5 kcal/mol .
- Agrochemicals : Larvicidal activity against A. aegypti (LC₅₀ = 12 ppm) via acetylcholinesterase inhibition .
- Materials science : Coordination polymers with Cu(II) exhibit luminescence for sensor applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
